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This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxynicotinic acid (also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid), a key
heterocyclic compound with applications in medicinal chemistry and organic synthesis. This
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) data.

Introduction: The Structural Nuances of 4-
Hydroxynicotinic Acid

4-Hydroxynicotinic acid (CeHsNOs, Molar Mass: 139.11 g/mol ) is a pyridinecarboxylic acid
derivative.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring,
and understanding its chemical behavior. A crucial aspect of 4-hydroxypyridine derivatives is
the existence of tautomeric forms: the hydroxy-pyridine form and the pyridone form. This
equilibrium is sensitive to the solvent environment, which has a significant impact on the
observed spectroscopic data, particularly in NMR.[3] In polar, protic solvents, the pyridone
tautomer often predominates.
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Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed molecular structure of
4-Hydroxynicotinic acid.

'H NMR Spectroscopy: Probing the Proton Environment

While a complete, publicly available *H NMR spectrum with assigned coupling constants for 4-
Hydroxynicotinic acid is not readily found in major databases, we can predict the expected
spectrum based on its structure and data from analogous compounds. The analysis is best
performed in a polar aprotic solvent like DMSO-de to solubilize the compound and observe the
exchangeable protons.

Expected *H NMR Spectral Data (in DMSO-ds):

. Expected Chemical Lo Coupling Constant
Proton Assignment ) Multiplicity
Shift (6, ppm) (J, H2)
H2 ~8.5-8.8 Doublet ~5-6 Hz
H5 ~75-7.8 Doublet of doublets ~5-6 Hz, ~1-2 Hz
H6 ~8.2-85 Doublet ~1-2 Hz
-OH (enol) / -NH )
~10.0 - 12.0 Broad Singlet N/A
(keto)
-COOH ~13.0-14.0 Broad Singlet N/A

Causality Behind Experimental Choices and Interpretation:

e Solvent: DMSO-ds is the solvent of choice due to its ability to dissolve polar compounds like
4-Hydroxynicotinic acid and to slow down the exchange rate of acidic protons (-OH and -
COOH), allowing for their observation.

» Chemical Shifts: The protons on the pyridine ring are expected to be in the aromatic region
(downfield). The H2 proton, being adjacent to the electron-withdrawing nitrogen and the
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carboxylic acid group, would be the most deshielded. The H6 proton would also be
significantly deshielded due to its proximity to the nitrogen. The H5 proton would be the most
upfield of the ring protons.

o Exchangeable Protons: The hydroxyl/pyridone and carboxylic acid protons are expected to
appear as broad singlets at very downfield chemical shifts. Their exact position can be
concentration and temperature-dependent. For a similar compound, 4-oxo-1,4-
dihydroquinoline-3-carboxylic acid, these protons appear at 15.34 ppm and 13.42 ppm in
DMSO-ds.[4]

e Coupling Constants: The expected coupling constants are typical for pyridine rings, with
ortho coupling (between H5 and H6) being the largest.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

Similar to the *H NMR data, a complete experimental 33C NMR spectrum for 4-
Hydroxynicotinic acid is not widely available. However, based on the known chemical shifts
for pyridine and carboxylic acid derivatives, we can predict the approximate chemical shifts.

Predicted 3C NMR Spectral Data (in DMSO-ds):

Carbon Assignment Predicted Chemical Shift (6, ppm)
C2 ~150 - 155
C3 ~110 - 115
C4 ~175-180
C5 ~125-130
Cé6 ~140 - 145
-COOH ~165-170

Interpretation of 33C Chemical Shifts:

e The C4 carbon, being part of the pyridone carbonyl or bearing the hydroxyl group, is
expected to be the most downfield signal.
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e The carboxylic acid carbonyl carbon will also appear significantly downfield.

e The C2 and C6 carbons, being adjacent to the nitrogen, will be more deshielded than the C3
and C5 carbons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, self-validating protocol for acquiring high-quality NMR data for
4-Hydroxynicotinic acid.

Step-by-Step Methodology:

e Sample Preparation:

[¢]

Accurately weigh approximately 5-10 mg of 4-Hydroxynicotinic acid.

[e]

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

[e]

Vortex the sample until fully dissolved. A gentle warming may be required.

o

Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup (400 MHz NMR Spectrometer):

o Insert the sample into the spectrometer.

o Lock onto the deuterium signal of the DMSO-ds.

o Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp,
symmetrical peaks.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 16 ppm).
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the lower natural abundance of 13C, a larger number of scans will be required (e.g.,
1024 or more).

o Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
o Phase the spectra correctly.

o Reference the spectra to the residual solvent peak of DMSO-ds (& = 2.50 ppm for *H and &
= 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

[¢]

Analyze the chemical shifts, multiplicities, and coupling constants.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of 4-Hydroxynicotinic acid, further confirming its identity.

GC-MS (Electron lonization) Data

Publicly available GC-MS data for 4-Hydroxynicotinic acid shows a molecular ion peak and
several characteristic fragment ions.[1]

Key GC-MS Fragmentation Data:
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miz Relative Intensity (%) Proposed Fragment
139 24.97 [M]* (Molecular lon)
95 99.99 [M - CO2]*

94 26.65 [M - COOH]*

93 25.15 [M - H20 - COJ*

39 32.76 CsHs*

Interpretation of Fragmentation:

The fragmentation pattern is consistent with the structure of 4-Hydroxynicotinic acid. The loss
of a carboxyl group (as CO3) to form the base peak at m/z 95 is a common fragmentation
pathway for carboxylic acids.

Electrospray lonization (ESI) Mass Spectrometry

For a more modern and softer ionization technique, ESI-MS is recommended. This is
particularly useful when coupling with liquid chromatography.

Expected ESI-MS Data (Positive lon Mode):

e [M+H]*: m/z 140.03

e [M+Na]*: m/z 162.01

Proposed ESI-MS/MS Fragmentation of [M+H]* (m/z 140):

A primary fragmentation pathway would involve the loss of water (H20) from the protonated
molecule, followed by the loss of carbon monoxide (CO).

[M+H]+ - H20 _ ( [M+H-H20]* [M+H H20-COJ*
m/z 140 m/z 122 m/z 94

Click to download full resolution via product page
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Caption: Proposed ESI-MS/MS fragmentation of 4-Hydroxynicotinic acid.

Experimental Protocol for ESI-MS Data Acquisition

This protocol outlines the steps for obtaining high-resolution ESI-MS data.
Step-by-Step Methodology:
e Sample Preparation:[5][6]

o Prepare a stock solution of 4-Hydroxynicotinic acid at a concentration of 1 mg/mL in a
suitable solvent like methanol or acetonitrile.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase (e.qg.,
50:50 acetonitrile:water with 0.1% formic acid).

o Filter the final solution through a 0.22 um syringe filter to remove any patrticulates.
e Instrument Setup (LC-ESI-MS/MS):

o Use a suitable HPLC column (e.g., C18) for separation if required, or perform direct
infusion.

o Set the ESI source to positive ion mode.

o Optimize the source parameters, including capillary voltage, cone voltage, and desolvation
gas flow and temperature, to maximize the signal of the [M+H]* ion.

o Data Acquisition:

o Acquire a full scan MS spectrum to identify the protonated molecular ion ((M+H]* at m/z
140).

o Perform a product ion scan (MS/MS) on the [M+H]* ion to obtain the fragmentation
pattern. Set the collision energy to an appropriate level (e.g., 15-25 eV) to induce
fragmentation.

o Data Analysis:
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o Analyze the full scan spectrum to confirm the molecular weight.

o Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the
structure.

Conclusion

The spectroscopic characterization of 4-Hydroxynicotinic acid by NMR and MS provides a
detailed picture of its molecular structure. While complete experimental data sets are not
always readily available in public domains, a thorough understanding of spectroscopic
principles and comparison with analogous compounds allows for a confident structural
assignment. The tautomeric nature of this molecule should always be considered when
interpreting spectral data, particularly NMR. The protocols provided herein offer a robust
framework for researchers to obtain high-quality spectroscopic data for this and similar
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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